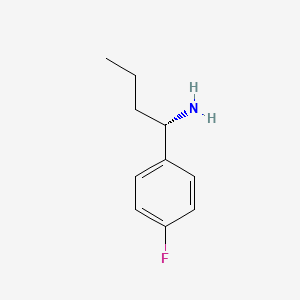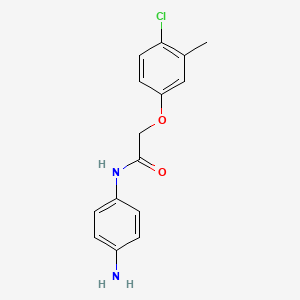![molecular formula C13H18FN3O B1437604 (2-[4-(4-Fluorobenzoyl)piperazin-1-YL]ethyl)amine CAS No. 1018527-36-0](/img/structure/B1437604.png)
(2-[4-(4-Fluorobenzoyl)piperazin-1-YL]ethyl)amine
Vue d'ensemble
Description
“(2-[4-(4-Fluorobenzoyl)piperazin-1-YL]ethyl)amine” is a chemical compound with the molecular formula C13H18FN3O and a molecular weight of 251.30 . It is used for research purposes .
Synthesis Analysis
While specific synthesis methods for “(2-[4-(4-Fluorobenzoyl)piperazin-1-YL]ethyl)amine” were not found, similar compounds have been synthesized through various methods. For instance, a series of compounds structurally characterized by the presence of the 4-fluorobenzylpiperazine moiety were synthesized in an effort to prepare novel atypical antipsychotic agents .
Molecular Structure Analysis
The molecular structure of “(2-[4-(4-Fluorobenzoyl)piperazin-1-YL]ethyl)amine” consists of a piperazine ring attached to a fluorobenzoyl group and an ethylamine group . The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was found to be essential for certain inhibitory effects .
Applications De Recherche Scientifique
Crystal Structure Analysis : The crystal structure of compounds related to (2-[4-(4-Fluorobenzoyl)piperazin-1-YL]ethyl)amine has been studied, providing insights into their molecular conformation and potential interactions in biological systems (Faizi, Ahmad, & Golenya, 2016).
Antipsychotic Potential : Some derivatives of this compound have been evaluated for their antipsychotic properties, showing potential as neuroleptic drugs (Raviña et al., 2000).
Antimicrobial Activity : Research has also been conducted on the antimicrobial properties of certain derivatives, with some compounds exhibiting significant activity against various microorganisms (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Synthesis and Pharmacological Testing : The synthesis of various analogs and their pharmacological testing have been a significant area of research, particularly in exploring their potential as anticonvulsants (Silhánková et al., 1996).
Anti-HIV Activity : Some derivatives have been evaluated for their anti-HIV activity, particularly as potential non-nucleoside reverse transcriptase inhibitors (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).
Potential Dopamine Receptor Ligands : The synthesized compounds have shown affinity for dopamine receptors, suggesting potential uses in neurological and psychiatric disorders (Fang-wei, 2013).
Antituberculosis Agents : Some derivatives have been identified as effective inhibitors of Mycobacterium tuberculosis, highlighting their potential in tuberculosis drug discovery (Odingo et al., 2014).
Hypoglycemic Agents : Certain derivatives have been synthesized and evaluated as glucokinase activators and potential dual-acting hypoglycemic agents (Song et al., 2011).
Propriétés
IUPAC Name |
[4-(2-aminoethyl)piperazin-1-yl]-(4-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3O/c14-12-3-1-11(2-4-12)13(18)17-9-7-16(6-5-15)8-10-17/h1-4H,5-10,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXALBCGFROMJDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN)C(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-[4-(4-Fluorobenzoyl)piperazin-1-YL]ethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid](/img/structure/B1437521.png)

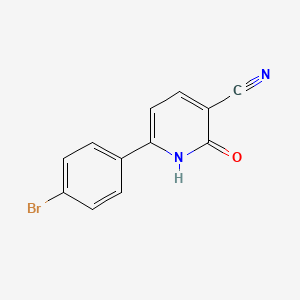
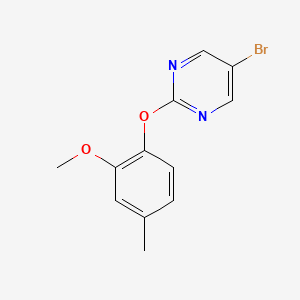
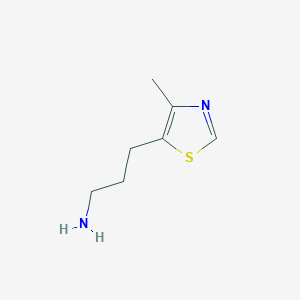
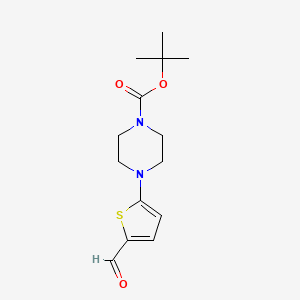
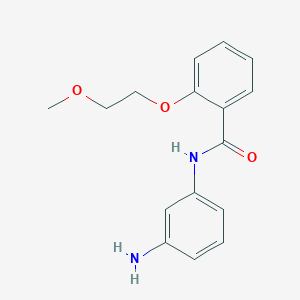
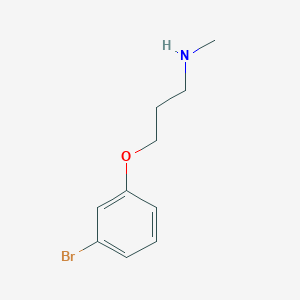
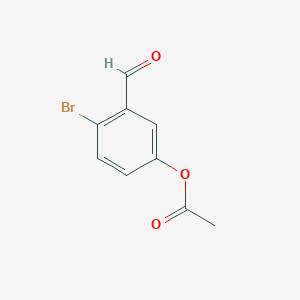
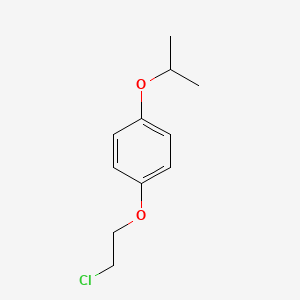
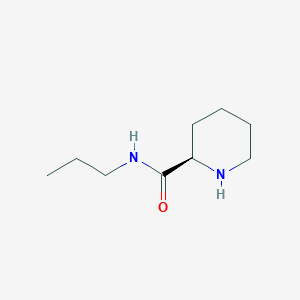
![2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid](/img/structure/B1437540.png)
